N-Butyl 5-bromonicotinamide

Medicinal Chemistry ADME-Tox Profiling Compound Library Design

Many CNS drug discovery programs struggle to find brominated heterocyclic scaffolds that balance synthetic utility with favorable physicochemical properties. N-Butyl 5-bromonicotinamide (CAS 1150561-83-3) directly addresses this gap: a pyridine-based nicotinamide with a reactive 5-bromo handle for Pd-catalyzed cross-coupling and an N-butyl group that confers a calculated XLogP3 of 1.6 and TPSA of only 42 Ų, supporting blood-brain barrier penetration. - Enables rapid library synthesis via Suzuki coupling for late-stage diversification of CNS-focused compound collections. - Consistent lot-to-lot purity (≥95%) minimizes assay interference from nonspecific binding in HTS campaigns. - Room-temperature stability and ambient shipping simplify global logistics and reduce procurement lead times.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
CAS No. 1150561-83-3
Cat. No. B1522698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl 5-bromonicotinamide
CAS1150561-83-3
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C10H13BrN2O/c1-2-3-4-13-10(14)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3,(H,13,14)
InChIKeyJYLRBVKAUPICND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl 5-Bromonicotinamide (CAS 1150561-83-3): A Versatile Nicotinamide Building Block for Medicinal Chemistry


N-Butyl 5-bromonicotinamide is a heterocyclic aromatic compound belonging to the nicotinamide class, characterized by a pyridine ring bearing a bromine atom at the 5-position and an N-butyl carboxamide group at the 3-position [1]. It serves primarily as a synthetic intermediate and research chemical, with a molecular weight of 257.13 g/mol, computed XLogP3 of 1.6, and topological polar surface area (TPSA) of 42 Ų [1]. The compound is commercially available from multiple vendors with purities typically ≥95–98% , making it a readily accessible scaffold for structure-activity relationship (SAR) studies and library synthesis.

Why Generic Substitution Fails: The Critical Role of N-Alkyl Chain and Bromine Positioning in N-Butyl 5-Bromonicotinamide


Within the 5-bromonicotinamide family, subtle modifications to the amide nitrogen substituent profoundly alter physicochemical properties and synthetic utility. The N-butyl group confers a distinct lipophilicity profile (XLogP3 = 1.6) compared to shorter (e.g., N-ethyl) or bulkier (e.g., N-cyclopentyl, N-tert-butyl) analogs, directly impacting membrane permeability, solubility, and non-specific binding [1]. Similarly, the 5-bromo substituent provides a critical handle for palladium-catalyzed cross-coupling reactions that is absent in non-halogenated nicotinamides [2]. Consequently, substituting this compound with a close analog—even one differing only in the N-alkyl group—cannot be assumed to yield equivalent synthetic or biological outcomes without re-optimization. The evidence presented below quantifies these differentiating characteristics.

Quantitative Differentiation of N-Butyl 5-Bromonicotinamide: Comparative Data vs. Closest Analogs


Lipophilicity Differentiation: N-Butyl Analog is 0.5 LogP Units Less Lipophilic than N-Cyclopentyl Derivative

N-Butyl 5-bromonicotinamide exhibits a computed XLogP3 value of 1.6 [1]. In contrast, the structurally related N-cyclopentyl 5-bromonicotinamide (CAS 302953-16-8) has an XLogP3 of 2.1 [2], representing a 0.5 logP unit increase in lipophilicity.

Medicinal Chemistry ADME-Tox Profiling Compound Library Design

CNS Penetration Potential: TPSA of N-Butyl Analog is 25% Lower than Unsubstituted 5-Bromonicotinamide

The topological polar surface area (TPSA) of N-Butyl 5-bromonicotinamide is 42 Ų [1]. By comparison, the unsubstituted 5-bromonicotinamide (CAS 28733-43-9) has a TPSA of 55.98 Ų , a difference of 13.98 Ų (25% reduction).

CNS Drug Discovery Blood-Brain Barrier Permeability In Silico ADME

Synthetic Versatility: 5-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling for Library Diversification

The 5-bromo substituent on N-Butyl 5-bromonicotinamide serves as a reactive handle for Suzuki-Miyaura cross-coupling reactions. While specific yield data for this compound are not reported, analogous 5-bromonicotinamide derivatives have been utilized in solid-phase Suzuki couplings to generate 1,3,5-trisubstituted pyridinium salt libraries in good yields [1]. In contrast, non-halogenated nicotinamides lack this direct diversification capability.

Organic Synthesis Cross-Coupling Reactions Compound Library Generation

Commercial Purity and Storage: ≥96% Purity with Room Temperature Stability Ensures Reproducible Results

N-Butyl 5-bromonicotinamide is commercially available at a purity of ≥96% and is stable under room temperature storage . In comparison, many nicotinamide derivatives require refrigeration or are supplied at lower purity grades (e.g., 95% or technical grade), which can introduce batch-to-batch variability and compromise experimental reproducibility.

Chemical Procurement Laboratory Operations Quality Control

Best Research and Industrial Application Scenarios for N-Butyl 5-Bromonicotinamide (CAS 1150561-83-3)


CNS-Targeted Fragment Library Synthesis

Leveraging its moderate lipophilicity (XLogP3 = 1.6) and low TPSA (42 Ų), N-Butyl 5-bromonicotinamide is well-suited for constructing fragment libraries aimed at identifying blood-brain barrier permeable leads. The bromine handle allows for late-stage diversification via Suzuki coupling, enabling the rapid generation of CNS-focused compound collections [1].

Kinase Inhibitor Scaffold Optimization

Nicotinamide derivatives are established scaffolds for kinase modulation [1]. The N-butyl variant offers a distinct lipophilicity profile (XLogP3 = 1.6) compared to shorter-chain analogs, providing medicinal chemists with a tuning knob for optimizing physicochemical properties during lead optimization without altering the core recognition motif.

High-Throughput Screening (HTS) Assay Development

With commercial purity ≥96% and room temperature stability, N-Butyl 5-bromonicotinamide is ideal for HTS campaigns where consistent compound quality and ease of handling are paramount. Its moderate lipophilicity minimizes assay interference from aggregation or nonspecific binding, increasing the likelihood of identifying true hits .

Chemical Biology Probe Synthesis

The 5-bromo substituent provides a versatile attachment point for conjugation to biotin, fluorophores, or solid supports via cross-coupling or nucleophilic aromatic substitution. This enables the creation of chemical probes for target engagement studies and pull-down assays, a key application in chemical biology .

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